

Onternabez: A Technical Guide to its Preclinical Safety and Toxicity Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **onternabez**

Cat. No.: **B1259885**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onternabez (also known as ARDS-003 or HU-308) is a potent and highly selective synthetic cannabinoid agonist for the cannabinoid-2 (CB2) receptor. Currently under development by Tetra Bio-Pharma, it is being investigated for its therapeutic potential in immunomodulatory conditions such as acute respiratory distress syndrome (ARDS) and sepsis.^[1] This technical guide provides a comprehensive overview of the publicly available preclinical safety and toxicity data on **onternabez**. It includes a summary of qualitative safety findings, representative experimental protocols for key preclinical models, and a detailed exploration of its mechanism of action through the CB2 receptor signaling pathway. While specific quantitative toxicity data from formal GLP toxicology studies are not publicly available, this guide synthesizes the existing information to inform researchers and drug development professionals.

Introduction

Onternabez is a synthetic cannabinoid characterized by its high selectivity for the CB2 receptor, which is primarily expressed on immune cells. This selectivity profile suggests a therapeutic window for modulating inflammatory responses without the psychotropic effects associated with CB1 receptor activation. Preclinical research has focused on its potential to mitigate the hyperinflammatory response, or "cytokine storm," associated with conditions like ARDS and sepsis.^[1] In March 2023, Health Canada provided clearance for a first-in-human Phase 1 clinical trial of an oral formulation of **onternabez** (ARDS-003) to assess its safety,

tolerability, and pharmacokinetics in healthy volunteers. This regulatory milestone indicates that a preclinical safety and toxicology data package was submitted and deemed acceptable.

Preclinical Safety and Toxicity Profile

While specific quantitative data from Good Laboratory Practice (GLP) compliant toxicology studies, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), are not available in the public domain, press releases from the developing company, Tetra Bio-Pharma, have consistently reported positive preclinical results.

Qualitative Summary of Preclinical Safety Findings

The available information on the preclinical safety of **onternabez** is summarized in the table below. It is important to note that this information is qualitative and derived from company announcements.

Preclinical Model	Key Findings	Citation
Humanized ACE2 Mouse Model of SARS-CoV-2	Dose-dependent reduction in signs of morbidity and mortality, including respiratory distress. Outperformed an antiviral drug in reducing multiple proinflammatory mediators.	[1]
Murine Sepsis Model	Significant reduction of systemic cytokine/chemokine release. Improved lung histology, reduced peripheral immune hyper-activation, and improved capillary perfusion in lung tissue compared to controls.	[1]
In Vitro Viral Infectivity Assay	Dose-dependent inhibition of viral replication.	[1]

These findings suggest a favorable preclinical safety profile for **onternabez**, characterized by its ability to control hyperinflammation and viral replication without reported adverse effects in these models.

Experimental Protocols

Detailed experimental protocols for the preclinical studies of **onternabez** are not publicly available. However, based on standard methodologies for evaluating therapeutics in murine models of sepsis and viral-induced ARDS, representative protocols are provided below.

Representative Protocol: Murine Model of Sepsis

This protocol is based on common practices in preclinical sepsis research, such as the cecal ligation and puncture (CLP) model, which induces peritonitis and subsequent sepsis.

- Animal Model: C57BL/6 mice are commonly used.
- Sepsis Induction (CLP Model):
 - Mice are anesthetized.
 - A midline laparotomy is performed to expose the cecum.
 - The cecum is ligated below the ileocecal valve.
 - The cecum is punctured once or twice with a needle of a specific gauge.
 - A small amount of feces is extruded from the puncture site.
 - The cecum is returned to the peritoneal cavity, and the incision is closed.
- **Onternabez** Administration:
 - **Onternabez** would be administered at various doses, likely via intraperitoneal or intravenous injection, at a specified time point post-CLP (e.g., immediately after surgery or at the onset of clinical signs of sepsis).

- A vehicle control group receives the same volume of the vehicle used to dissolve **onternabez**.
- Monitoring and Outcome Measures:
 - Survival: Monitored for a defined period (e.g., 7 days).
 - Clinical Scoring: Sepsis severity is assessed using a scoring system based on activity, posture, and appearance.
 - Cytokine Analysis: Blood is collected at various time points to measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF- α) using ELISA or multiplex assays.
 - Histopathology: At the end of the study, organs (e.g., lungs, liver, kidneys) are harvested for histological examination to assess tissue damage.
 - Bacterial Load: Blood and peritoneal lavage fluid are cultured to determine bacterial counts.

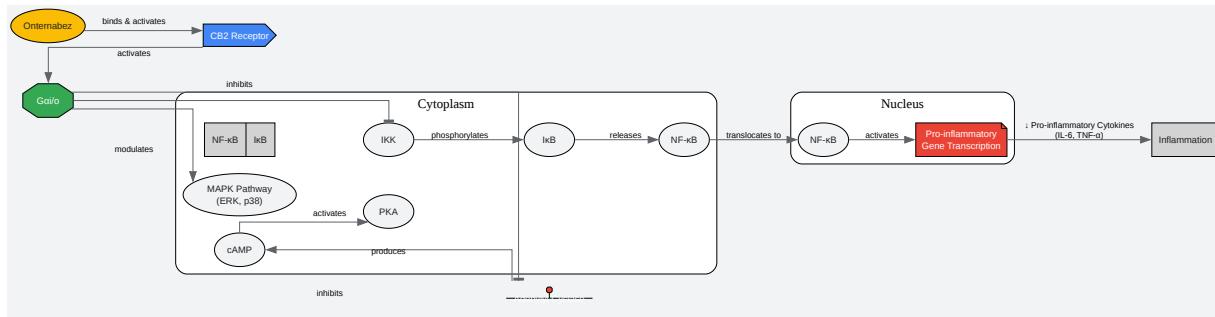
Representative Protocol: Humanized ACE2 Mouse Model of SARS-CoV-2 Infection

This protocol is based on established models for studying COVID-19 in genetically modified mice that express the human ACE2 receptor.

- Animal Model: Transgenic mice expressing human angiotensin-converting enzyme 2 (hACE2).
- Viral Infection:
 - Mice are intranasally inoculated with a specific dose of SARS-CoV-2.
- **Onternabez** Administration:
 - **Onternabez** would be administered at various doses and schedules (prophylactic or therapeutic) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
 - A vehicle control group receives the vehicle alone.

- Monitoring and Outcome Measures:
 - Morbidity and Mortality: Body weight and clinical signs of disease are monitored daily.
 - Viral Titer: Lungs and other tissues are harvested at different time points post-infection to quantify viral load using plaque assays or RT-qPCR.
 - Lung Histopathology: Lung tissue is examined for signs of inflammation, edema, and cellular infiltration.
 - Cytokine and Chemokine Profiling: Lung homogenates or bronchoalveolar lavage fluid are analyzed for levels of inflammatory mediators.
 - Pulmonary Function: In some studies, lung function parameters may be assessed.

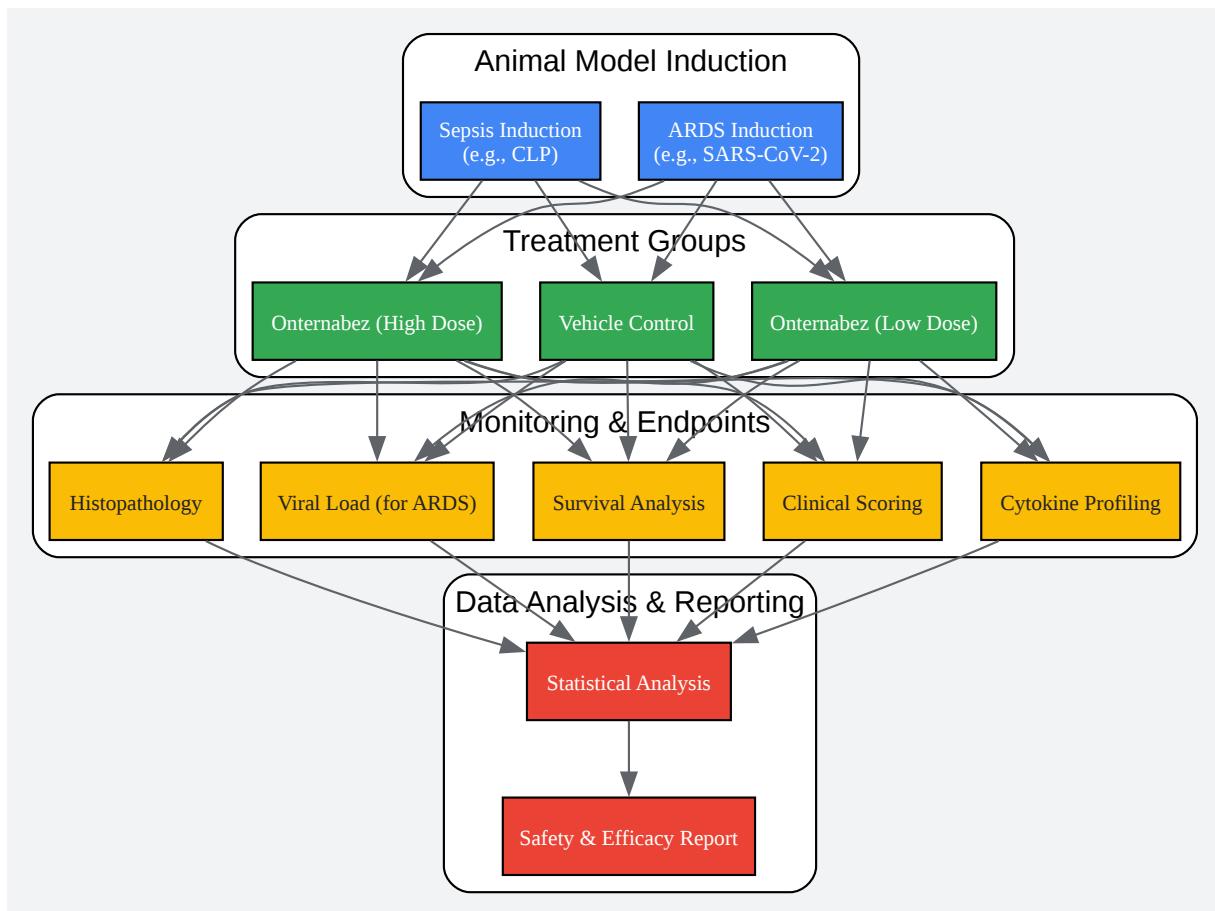
Mechanism of Action: CB2 Receptor Signaling


Onternabez exerts its effects by acting as a full agonist at the CB2 receptor. The activation of the CB2 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately lead to the modulation of immune cell function and a reduction in inflammatory responses.

The primary signaling pathway involves the coupling of the activated CB2 receptor to inhibitory G-proteins (G_{ai/o}). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Lower cAMP levels reduce the activity of protein kinase A (PKA).

Furthermore, CB2 receptor activation modulates the activity of mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38. It also inhibits the nuclear factor-kappa B (NF- κ B) signaling pathway. NF- κ B is a key transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like IL-6 and TNF- α . By inhibiting NF- κ B, **onternabez** can effectively suppress the production of these inflammatory mediators.

Visualizations


Signaling Pathway of Onternabez via the CB2 Receptor

[Click to download full resolution via product page](#)

Caption: **Onternabez** activates the CB2 receptor, leading to inhibition of pro-inflammatory signaling pathways.

Experimental Workflow for Preclinical Evaluation of Onternabez

[Click to download full resolution via product page](#)

Caption: A general workflow for the preclinical evaluation of **onternabez** in animal models of sepsis or ARDS.

Conclusion

The currently available preclinical data for **onternabez**, although qualitative, suggest a promising safety and efficacy profile for the treatment of inflammatory conditions such as ARDS and sepsis. Its high selectivity for the CB2 receptor and its demonstrated ability to modulate key inflammatory pathways without apparent adverse effects in animal models have supported its advancement into clinical trials. However, a comprehensive understanding of its toxicity profile will require the public availability of data from formal, GLP-compliant toxicology studies.

This guide provides a foundational overview for researchers and drug development professionals based on the current state of public knowledge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [Onternabez: A Technical Guide to its Preclinical Safety and Toxicity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1259885#safety-and-toxicity-profile-of-onternabez\]](https://www.benchchem.com/product/b1259885#safety-and-toxicity-profile-of-onternabez)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com